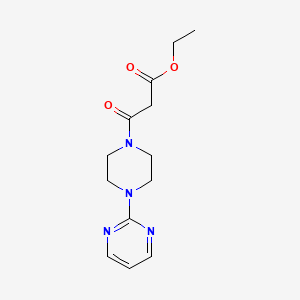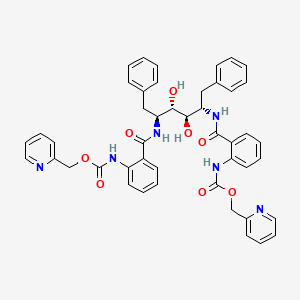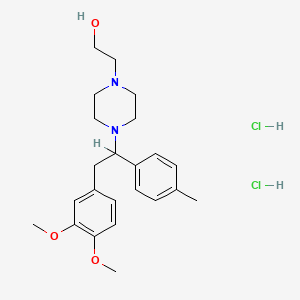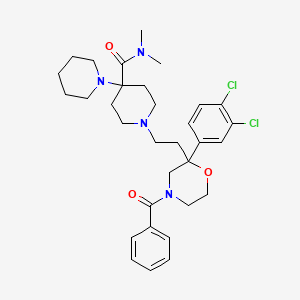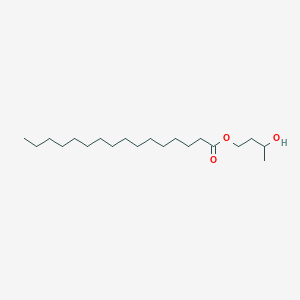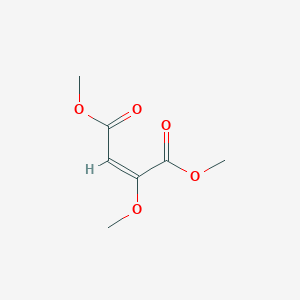
Dimethyl methoxymaleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl methoxymaleate is an organic compound with the molecular formula C₆H₈O₄. It is a derivative of maleic acid, where the hydrogen atoms of the carboxyl groups are replaced by methoxy groups. This compound is known for its applications in organic synthesis and as an intermediate in various chemical processes.
Vorbereitungsmethoden
Dimethyl methoxymaleate can be synthesized through several methods. One common method involves the esterification of maleic anhydride with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds via nucleophilic acyl substitution to form the monomethyl ester, followed by Fischer esterification to yield the dimethyl ester . Industrial production methods often involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Dimethyl methoxymaleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid or its derivatives.
Reduction: Reduction reactions can convert it into compounds like succinic acid.
Substitution: It can participate in substitution reactions, where the methoxy groups are replaced by other functional groups.
Hydrolysis: Hydrolysis of this compound yields maleic acid or its monomethyl ester.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethyl methoxymaleate has a wide range of applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and other therapeutic agents.
Wirkmechanismus
The mechanism of action of dimethyl methoxymaleate involves its reactivity as an electrophile in various chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new chemical structures. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Dimethyl methoxymaleate can be compared with other similar compounds such as dimethyl maleate and diethyl maleate. While all these compounds are esters of maleic acid, this compound is unique due to the presence of methoxy groups, which influence its reactivity and applications. Similar compounds include:
Dimethyl maleate: Used in similar applications but lacks the methoxy groups.
Diethyl maleate: Another ester of maleic acid with ethyl groups instead of methoxy groups.
This compound’s unique structure makes it particularly useful in specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
2509-14-0 |
|---|---|
Molekularformel |
C7H10O5 |
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
dimethyl (E)-2-methoxybut-2-enedioate |
InChI |
InChI=1S/C7H10O5/c1-10-5(7(9)12-3)4-6(8)11-2/h4H,1-3H3/b5-4+ |
InChI-Schlüssel |
ZJAIMWVOOJQLEN-SNAWJCMRSA-N |
Isomerische SMILES |
CO/C(=C/C(=O)OC)/C(=O)OC |
Kanonische SMILES |
COC(=CC(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;1,2-bis(2-methylphenyl)guanidine;1,2-diphenylguanidine](/img/structure/B12776178.png)
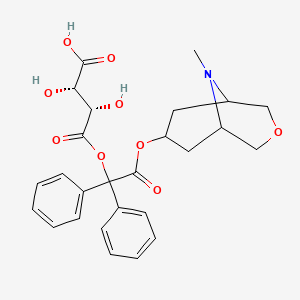
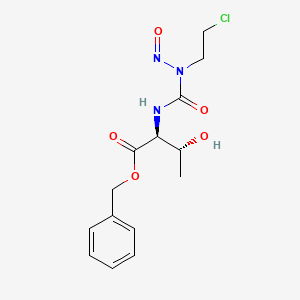

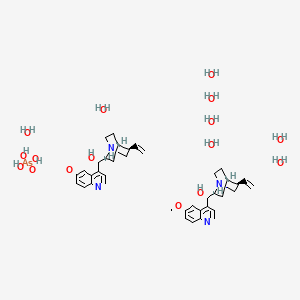
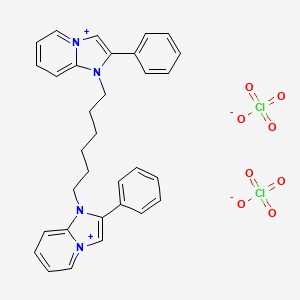
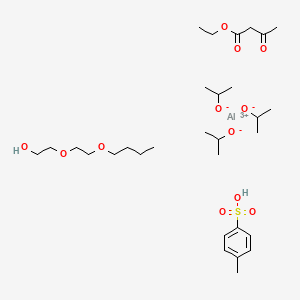
![2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate](/img/structure/B12776225.png)
